molecular formula C16H17FN2O B7506350 (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7506350
M. Wt: 272.32 g/mol
InChI Key: AWYRMPXNPIUXPB-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as MPFM, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. MPFM is a synthetic compound that belongs to the class of cathinones, which are structurally related to amphetamines.

Mechanism of Action

(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This results in an increase in neurotransmission and activation of the reward pathway, which is believed to underlie the anxiolytic and antidepressant effects of (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone.
Biochemical and Physiological Effects
(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure, suggesting its potential as a sympathomimetic agent. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is a relatively new compound, and there is limited information available on its pharmacological profile. However, its potential therapeutic applications and mechanism of action make it an attractive target for further research. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is also relatively easy to synthesize and can be produced using standard laboratory equipment. However, its psychoactive effects and potential for abuse may limit its use in certain research applications.

Future Directions

There are several future directions for research on (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One area of interest is its potential as a treatment for addiction. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to reduce cocaine self-administration in animal models, suggesting its potential as a novel treatment for cocaine addiction. Another area of interest is its potential as a treatment for depression and anxiety. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel treatment for these disorders. Additionally, further research is needed to fully understand the pharmacological profile of (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, including its potential for abuse and toxicity.

Synthesis Methods

The synthesis of (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone involves the reaction of 2-fluoroacetophenone with 1-methyl-2-pyrrolidinone in the presence of sodium hydride and iodine. The resulting product is then reacted with 2-bromo-1-phenylethanone to yield (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. The synthesis of (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. (2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a novel treatment for these disorders.

properties

IUPAC Name

(2-fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O/c1-18-10-4-8-14(18)15-9-5-11-19(15)16(20)12-6-2-3-7-13(12)17/h2-4,6-8,10,15H,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYRMPXNPIUXPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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